Benzonitrile, 2,4,6-tris(1,1-dimethylethyl)-, N-oxide
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Overview
Description
Benzonitrile, 2,4,6-tris(1,1-dimethylethyl)-, N-oxide is a chemical compound with the molecular formula C19H29NO It is known for its unique structure, which includes three tert-butyl groups attached to the benzene ring and an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 2,4,6-tris(1,1-dimethylethyl)-, N-oxide typically involves the oxidation of the corresponding benzonitrile derivative. One common method is the use of hydrogen peroxide or other oxidizing agents under controlled conditions to introduce the N-oxide functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2,4,6-tris(1,1-dimethylethyl)-, N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a suitable catalyst.
Substitution: Halogenating agents, strong acids or bases.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
Benzonitrile, 2,4,6-tris(1,1-dimethylethyl)-, N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce N-oxide functionality.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzonitrile, 2,4,6-tris(1,1-dimethylethyl)-, N-oxide involves its interaction with molecular targets through the N-oxide group. This functional group can participate in various chemical reactions, including electron transfer and coordination with metal ions. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: Lacks the N-oxide and tert-butyl groups, making it less sterically hindered.
2,4,6-Tris(tert-butyl)phenol: Contains tert-butyl groups but lacks the nitrile and N-oxide functionalities.
N-Phenylhydroxylamine: Contains an N-oxide group but lacks the tert-butyl groups.
Uniqueness
Benzonitrile, 2,4,6-tris(1,1-dimethylethyl)-, N-oxide is unique due to the combination of the N-oxide group and three tert-butyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
193344-24-0 |
---|---|
Molecular Formula |
C19H29NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2,4,6-tritert-butylbenzonitrile oxide |
InChI |
InChI=1S/C19H29NO/c1-17(2,3)13-10-15(18(4,5)6)14(12-20-21)16(11-13)19(7,8)9/h10-11H,1-9H3 |
InChI Key |
MMDCYKMLNFOPMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)C#[N+][O-])C(C)(C)C |
Origin of Product |
United States |
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